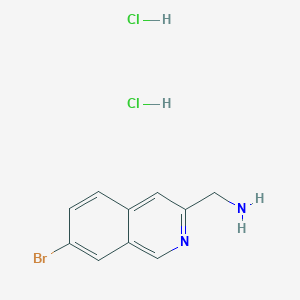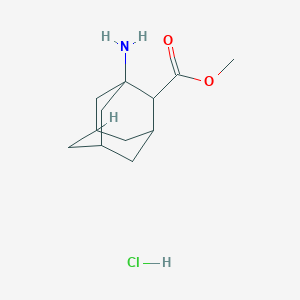![molecular formula C15H17NO4 B13524658 3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13524658.png)
3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and synthetic organic chemistry. Its structure includes a bicyclo[3.1.0]hexane core, which is a strained ring system, making it a valuable scaffold for the development of bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method allows for the construction of the bicyclic core with high diastereoselectivity. The reaction is often catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification processes to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the benzyloxycarbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the bicyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in derivatives with new functional groups attached to the bicyclic core.
Aplicaciones Científicas De Investigación
3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly those with potential bioactivity.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Its potential bioactivity suggests applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials or as a building block for more complex chemical entities.
Mecanismo De Acción
The mechanism by which 3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its bicyclic core and functional groups. These interactions could modulate biological pathways, leading to various effects depending on the context.
Comparación Con Compuestos Similares
Similar Compounds
3-(((Benzyloxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a similar benzyloxycarbonyl group but a different bicyclic core, making it less strained and potentially less reactive.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with a different functional group, used in different contexts.
Uniqueness
3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its highly strained bicyclic core, which imparts significant reactivity and makes it a valuable scaffold for synthetic and medicinal chemistry. Its ability to undergo various chemical reactions and its potential bioactivity set it apart from similar compounds.
Propiedades
Fórmula molecular |
C15H17NO4 |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
3-(phenylmethoxycarbonylamino)bicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C15H17NO4/c17-14(18)13-11-6-10(7-12(11)13)16-15(19)20-8-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2,(H,16,19)(H,17,18) |
Clave InChI |
ARCSSLYPPXPMRK-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC2C1C2C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13524616.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride](/img/structure/B13524623.png)



![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13524637.png)





